Aripiprazole is a novel antipsychotic medication that has gained attention due to its unique pharmacological profile. Unlike traditional antipsychotics, aripiprazole functions as a partial agonist at dopamine D2 receptors, which may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia without causing significant side effects commonly associated with other antipsychotic drugs12.
Aripiprazole's unique mechanism of action makes it a valuable option for the treatment of schizophrenia. Its ability to act as a partial agonist at D2 receptors allows it to effectively mitigate both positive and negative symptoms of the disorder. The low intrinsic activity of aripiprazole at these receptors is key to its clinical efficacy and favorable side effect profile1.
Beyond schizophrenia, aripiprazole has shown potential in treating obsessive-compulsive disorder (OCD). In a study examining the effects of aripiprazole on marble-burying behavior in mice, a model for OCD, the drug inhibited this behavior without affecting locomotor activity. This suggests that aripiprazole may exert therapeutic effects in OCD through 5-HT1A receptor-independent mechanisms, differentiating it from other atypical antipsychotics that can impair motor coordination at effective doses3.
Dehydro Aripiprazole Hydrochloride is classified as a psychoactive compound, specifically an antipsychotic agent. It is derived from Aripiprazole, which has the chemical formula and a molecular weight of 448.39 g/mol. The compound is recognized for its role as an active metabolite of Aripiprazole, contributing to its therapeutic effects in treating mental health disorders .
The synthesis of Dehydro Aripiprazole Hydrochloride involves the dehydrogenation of Aripiprazole. Various synthetic routes have been explored, with one common method being the use of oxidative conditions that facilitate the removal of hydrogen atoms from the Aripiprazole molecule.
Dehydro Aripiprazole Hydrochloride features a complex molecular structure that can be analyzed through various spectroscopic techniques.
Dehydro Aripiprazole Hydrochloride participates in various chemical reactions that are significant for its application in medicinal chemistry.
The mechanism of action of Dehydro Aripiprazole Hydrochloride is closely related to its parent compound, Aripiprazole.
These mechanisms underlie its efficacy in treating schizophrenia and mood disorders, providing a balanced approach to neurotransmitter modulation without significant extrapyramidal side effects commonly associated with other antipsychotics.
Dehydro Aripiprazole Hydrochloride exhibits distinct physical and chemical properties that are critical for its application.
Dehydro Aripiprazole Hydrochloride has several applications in both clinical and research settings:
Dehydro Aripiprazole Hydrochloride (systematic name: 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone hydrochloride) is a pharmacologically significant metabolite of the atypical antipsychotic Aripiprazole. Its molecular formula is C₂₃H₂₅Cl₂N₃O₂·HCl, with a molecular weight of 482.83 g/mol. Structurally, it differs from the parent compound through dehydrogenation at positions 3–4 of the 3,4-dihydro-2(1H)-quinolinone moiety, resulting in a planar quinolin-2(1H)-one system. This modification alters electron distribution and conformational flexibility, influencing receptor binding kinetics [6] [7].
Key stereochemical features include:
Table 1: Molecular Identity of Dehydro Aripiprazole Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₆Cl₃N₃O₂ (as monohydrate salt) |
Accurate Mass | 481.1091 Da |
SMILES Notation | Cl.Clc1cccc(N2CCN(CCCCOc3ccc4C=CC(=O)Nc4c3)CC2)c1Cl |
InChI Key | InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H |
Hydrogen Bond Donors/Acceptors | 3 donors / 5 acceptors |
The synthesis of Dehydro Aripiprazole Hydrochloride originates from Aripiprazole or its precursors via oxidative dehydrogenation. Two primary routes are documented:
Key Derivatives:
Table 2: Synthetic Methods for Dehydro Aripiprazole Hydrochloride
Method | Reagents/Conditions | Yield | Key Intermediate |
---|---|---|---|
Direct Dehydrogenation | DDQ, toluene, 80°C, 12 h | 82% | Aripiprazole free base |
Alkylation-Substitution | 1,4-Dibromobutane, K₂CO₃, acetonitrile | 76% | 7-(4-Bromobutoxy)quinolin-2(1H)-one |
Salt Formation | HCl/IPA, 0–5°C | 95% | Dehydro Aripiprazole free base |
Dehydro Aripiprazole Hydrochloride exhibits conformational polymorphism, significantly impacting its physicochemical properties. Five anhydrous polymorphs (designated I–V) have been characterized:
Thermodynamic Relationships:
Characterization Techniques:
Degradation Pathways:Dehydro Aripiprazole Hydrochloride degrades under ICH-prescribed stress conditions:
Key Impurities:
Table 3: Major Degradation Products Under Stress Conditions
Stress Condition | Major Degradants | Chemical Structure Alteration | Detection Method |
---|---|---|---|
Acidic Hydrolysis | 1-(2,3-Dichlorophenyl)piperazine | Cleavage of butoxy linker | HPLC-UV (tʀ=8.2 min) |
Thermal (100°C, 72 h) | Dechlorinated quinolinone | Loss of Cl, ring contraction | LC-MS (m/z 412) |
Oxidation (H₂O₂) | Piperazine N-oxide | N→O at piperazine | TLC (Rf=0.33) |
Photolysis | Chloro-hydroxyquinolinone | Cl substitution by OH | NMR (δ 7.3 ppm, singlet) |
Stabilization Strategies:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7